2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine

Overview

Description

2-(Benzylsulfanyl)-1,3-benzoxazol-5-amine (BSBA) is a heterocyclic organic compound which has been studied for its synthesis and application in scientific research. BSBA is a highly versatile compound, as it has been studied for its potential biochemical and physiological effects, as well as its applications in laboratory experiments.

Scientific Research Applications

Electrochemical Oxidative Amination

A study by Gao et al. (2014) explores the electrochemically promoted coupling of benzoxazoles and amines, leading to the formation of 2-aminobenzoxazoles. This approach avoids the use of excess chemical oxidant and large amounts of supporting electrolyte, simplifying the workup process and reducing waste Gao et al., 2014.

Regioselective C(sp3)-H Alkylation

Lahm and Opatz (2014) found that the benzoxazol-2-yl- substituent can act as a removable directing group in the Ir-catalyzed alkylation of C(sp3)-H bonds adjacent to nitrogen in secondary amines. This activation exclusively occurs in specific positions of certain compounds, demonstrating unique regioselectivity Lahm & Opatz, 2014.

Antitumor Properties

Bradshaw et al. (2002) investigated novel 2-(4-aminophenyl)benzothiazoles, which exhibit selective and potent antitumor properties. This research highlights the potential of these compounds in cancer therapy, including the development of water-soluble, chemically stable prodrugs Bradshaw et al., 2002.

Transition-Metal-Free Amination

Froehr et al. (2011) developed an efficient transition-metal-free amination of benzoxazoles, yielding 2-aminobenzoxazoles with high efficiency. This method employs tetrabutylammoniumiodide as a catalyst, providing an environmentally friendly alternative to traditional metal-catalyzed processes Froehr et al., 2011.

Synthesis of 2-Alkylthiobenzoxazoles

Harizi et al. (2000) describe a synthesis method for transforming benzoxa(thia)zol-2-thiones into 2-alkylthiobenzoxazoles. This research provides insights into new synthetic routes and the reactivity of these compounds Harizi et al., 2000.

Green Synthesis Using Ionic Liquids

Zhou et al. (2017) report a green and efficient method for the oxidative amination of benzoxazoles using an ionic liquid as a catalyst. This approach is notable for its room temperature operation and high yield, demonstrating an eco-friendly synthesis method Zhou et al., 2017.

Novel Ionic Liquid Catalysts

A study by Zolfigol et al. (2013) focuses on the use of an innovative ionic liquid as a dual-catalyst for synthesizing substituted imidazoles. This research demonstrates the efficiency of dual hydrogen-bond donors in directing the assembly of catalysts Zolfigol et al., 2013.

properties

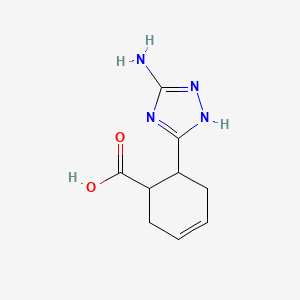

IUPAC Name |

2-benzylsulfanyl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c15-11-6-7-13-12(8-11)16-14(17-13)18-9-10-4-2-1-3-5-10/h1-8H,9,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMYNXNVNACYTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-[4-chloro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1526404.png)

![N-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanamine](/img/structure/B1526408.png)

![N-[(2-aminophenyl)methyl]-N-methyl-1,3-benzothiazol-2-amine](/img/structure/B1526411.png)